molecular formula C14H15N3O5S B6511325 ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1093741-31-1

ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No. B6511325
CAS RN: 1093741-31-1
M. Wt: 337.35 g/mol
InChI Key: GUTKVOHNUFTJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as UV, IR, 1H NMR, HSQC, ESI–MS, and elemental analysis .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, the Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, boiling point, flash point, and other properties can be determined experimentally .

Scientific Research Applications

Ethyl 5-APPC has been used in a variety of scientific research applications. It has been used to study the effects of various compounds on the activity of enzymes, to identify novel drug targets, and to investigate the biochemical and physiological effects of drugs. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study the effects of drugs on gene expression.

Mechanism of Action

The mechanism of action of ethyl 5-APPC is not yet fully understood. However, it has been suggested that it may act as an inhibitor of enzymes involved in the metabolism of drugs, as well as an activator of certain receptors. It has also been suggested that it may act as an agonist of certain receptors, and as an antagonist of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-APPC are not yet fully understood. However, it has been suggested that it may have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been suggested that it may have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 5-APPC in lab experiments is that it is relatively easy to synthesize and relatively inexpensive to purchase. Additionally, it is relatively stable and can be stored for long periods of time. The main limitation of using ethyl 5-APPC in lab experiments is that its mechanism of action is not yet fully understood, which can lead to unpredictable results.

Future Directions

There are several potential future directions for the use of ethyl 5-APPC in scientific research. It could be used to further study its mechanism of action, as well as to study its effects on gene expression and other cellular processes. It could also be used to identify new drug targets and to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, it could be used to study its effects on inflammation, oxidative stress, and cancer. Finally, it could be used to study its effects on other physiological processes, such as metabolism and endocrine function.

Synthesis Methods

Ethyl 5-APPC can be synthesized from 3-acetylphenol and ethyl pyrazole-4-carboxylate in two steps. In the first step, 3-acetylphenol is reacted with ethyl pyrazole-4-carboxylate in the presence of sulfuric acid to form ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate. In the second step, the product is purified by recrystallization.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, some compounds may be flammable, cause eye irritation, or have specific target organ toxicity .

properties

IUPAC Name

ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S/c1-3-22-14(19)12-8-15-16-13(12)23(20,21)17-11-6-4-5-10(7-11)9(2)18/h4-8,17H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTKVOHNUFTJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.